2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
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Description
2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10N6O2S and its molecular weight is 302.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, is a potential bioisostere of salicylidene acylhydrazides . Salicylidene acylhydrazides are known to inhibit type III secretion (T3S) in several Gram-negative bacteria . T3S is a protein export machinery used by these bacteria to evade the human immune system and establish disease .
Mode of Action
The compound interacts with the T3S system, inhibiting its function . This inhibition disarms the pathogen and allows the host immune system to clear the infection . The mode of action is expected to result in reduced pressure for the development of resistance .
Biochemical Pathways
The compound affects the T3S pathway in Gram-negative bacteria . By inhibiting T3S, the bacteria are rendered essentially harmless, as they cannot effectively evade the human immune system .
Result of Action
The result of the compound’s action is the inhibition of T3S in Gram-negative bacteria . This renders the bacteria essentially harmless and allows the host immune system to clear the infection .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c1-20-9-4-2-8(3-5-9)18-16-10(15-17-18)11(19)14-12-13-6-7-21-12/h2-7H,1H3,(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSBEPHPIPGECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.